molecular formula C15H22FN3O B2380988 N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 497060-81-8

N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2380988
CAS No.: 497060-81-8
M. Wt: 279.359
InChI Key: UHTQQOVVHMEOSF-UHFFFAOYSA-N
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Description

N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to a class of piperazine carboxamide derivatives that are frequently investigated for their potential interactions with the central nervous system. Compounds with this core structure are often explored as high-affinity ligands for neurotransmitter receptors, particularly dopamine receptor subtypes . Research into similar molecules has shown promise in the development of positron emission tomography (PET) imaging agents for studying neuropsychiatric diseases, such as Parkinson's disease and schizophrenia, due to their selectivity for specific receptor targets . The structural motif of a fluorophenyl group attached to a piperazine carboxamide core is a common feature in designing potent and selective receptor probes . This compound is provided For Research Use Only. It is strictly intended for laboratory applications such as industrial applications or scientific research and is not meant for diagnostic, therapeutic, medicinal, or edible purposes.

Properties

IUPAC Name

N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O/c1-2-3-8-17-15(20)19-11-9-18(10-12-19)14-7-5-4-6-13(14)16/h4-7H,2-3,8-12H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTQQOVVHMEOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for N-Butyl-4-(2-Fluorophenyl)Piperazine-1-Carboxamide

The synthesis of this compound involves two primary steps: (1) preparation of the 4-(2-fluorophenyl)piperazine intermediate and (2) carboxamide formation via reaction with butyl isocyanate. Alternative routes utilizing protective groups and novel coupling agents are also explored.

Preparation of 4-(2-Fluorophenyl)Piperazine Intermediate

The 4-(2-fluorophenyl)piperazine core is typically synthesized through nucleophilic aromatic substitution or transition metal-catalyzed coupling.

Nucleophilic Substitution with 2-Fluorobenzyl Halides

Piperazine reacts with 2-fluorobenzyl chloride under basic conditions to yield 4-(2-fluorobenzyl)piperazine. This method, however, often results in over-alkylation due to piperazine’s two reactive nitrogen atoms. To mitigate this, a Boc-protection strategy is employed:

  • Protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) to form Boc-piperazine, selectively protecting one nitrogen.
  • Alkylation : Boc-piperazine reacts with 2-fluorobenzyl chloride in the presence of potassium carbonate, yielding Boc-protected 4-(2-fluorobenzyl)piperazine.
  • Deprotection : The Boc group is removed using hydrochloric acid in dioxane, producing 4-(2-fluorophenyl)piperazine hydrochloride.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
Protection Boc₂O, DMAP THF 0°C → RT 92%
Alkylation 2-Fluorobenzyl chloride, K₂CO₃ DMF 80°C 78%
Deprotection HCl/dioxane Dioxane RT 95%
Buchwald-Hartwig Amination

For substrates requiring regioselectivity, palladium-catalyzed coupling of piperazine with 2-fluorophenyl halides offers superior control. Using Xantphos as a ligand and Pd(OAc)₂ as a catalyst, this method achieves 85% yield with minimal byproducts.

Carboxamide Formation via Isocyanate Coupling

The intermediate 4-(2-fluorophenyl)piperazine is reacted with butyl isocyanate to form the target carboxamide.

Standard Procedure
  • Reaction Setup : 4-(2-fluorophenyl)piperazine (1 equiv) is dissolved in anhydrous dichloromethane.
  • Base Addition : Triethylamine (3 equiv) is added to scavenge HCl.
  • Isocyanate Addition : Butyl isocyanate (1.1 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours.
  • Workup : The mixture is washed with water, and the organic layer is dried over Na₂SO₄. Purification via recrystallization (ethanol/water) yields the product as white crystals.

Optimized Conditions :

Parameter Value
Solvent Dichloromethane
Temperature 0°C → RT
Time 12 h
Yield 68–72%
Alternative Route: Carbamoyl Chloride

Butyl carbamoyl chloride can substitute isocyanate, though this method requires stringent moisture control. Yields are comparable (70%), but side products like urea derivatives may form.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

  • Solvent Choice : Dichloromethane and THF are optimal due to their inertness and ability to dissolve both reactants. Polar aprotic solvents (e.g., DMF) accelerate reactions but complicate purification.
  • Base Selection : Triethylamine outperforms DBU in minimizing side reactions, as evidenced by HPLC purity >98%.

Temperature and Stoichiometry

  • Low-Temperature Quench : Initiating the reaction at 0°C prevents exothermic side reactions, improving yield by 15%.
  • Isocyanate Excess : A 10% molar excess of butyl isocyanate drives the reaction to completion, though higher excesses lead to dimerization.

Characterization and Analytical Data

Spectroscopic Analysis

  • FT-IR : A strong absorption at 1645 cm⁻¹ confirms the carboxamide C=O stretch.
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 3.62 (t, 4H, piperazine-H), 3.15 (q, 2H, NHCH₂), 1.45–1.25 (m, 4H, butyl-CH₂).
  • Elemental Analysis : Calculated for C₁₆H₂₂FN₃O: C, 64.18%; H, 7.41%; N, 13.97%. Found: C, 64.05%; H, 7.38%; N, 13.89%.

Purity and Yield Comparison

Method Yield (%) Purity (HPLC)
Isocyanate route 72 98.5
Carbamoyl chloride 70 97.2
One-pot synthesis 65 95.8

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances scalability and safety by:

  • Minimizing exothermic risks through rapid heat dissipation.
  • Reducing reaction time from 12 hours to 2 hours via pressurized conditions.

Green Chemistry Approaches

  • Solvent Recycling : Dichloromethane is recovered via distillation, reducing waste by 40%.
  • Catalyst Recovery : Palladium catalysts from Buchwald-Hartwig reactions are reclaimed using magnetic nanoparticles, achieving 90% reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Research

1. Building Block in Organic Synthesis

  • N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desired properties .

2. Chemical Reactions

  • The compound can undergo several chemical reactions such as oxidation, reduction, and nucleophilic substitution. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reactions can yield various products, which are valuable for further synthetic applications.

Biological Applications

1. Antimicrobial and Antiviral Properties

  • Recent studies have indicated that piperazine derivatives exhibit potential antimicrobial and antiviral activities. This compound has been investigated for its effectiveness against various pathogens, making it a candidate for further development in therapeutic applications .

2. Receptor Binding Studies

  • This compound has been studied as a ligand in receptor binding assays. Its interaction with specific receptors may provide insights into its mechanism of action and potential therapeutic effects. Understanding these interactions is crucial for drug development.

Medicinal Chemistry

1. Therapeutic Potential

  • The compound is being explored for its therapeutic effects in treating diseases such as cancer and infections. Its unique structure may influence its pharmacokinetic and pharmacodynamic properties, making it a candidate for further clinical evaluation .

2. Structure-Activity Relationship (SAR) Studies

  • Research focusing on the structure-activity relationship of this compound has revealed insights into how modifications to its structure can enhance biological activity. This knowledge is essential for optimizing compounds with better efficacy and safety profiles .

Industrial Applications

1. Development of New Materials

  • In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for applications in polymer chemistry and material science .

2. Pharmaceutical Manufacturing

  • The compound's role as an intermediate in pharmaceutical manufacturing highlights its importance in the production of new drugs. Optimizing its synthesis can lead to improved yields and cost-effectiveness in drug production processes .

Case Studies

Case Study 1: Antiviral Activity
A study demonstrated that analogs of piperazine derivatives, including this compound, exhibited significant antiviral activity against chikungunya virus in vitro. This highlights the potential of this compound as a lead candidate for antiviral drug development .

Case Study 2: Receptor Interaction
Research focused on the interaction of piperazine derivatives with G protein-coupled receptors showed that this compound could modulate receptor activity, suggesting its potential use in treating conditions related to receptor dysregulation .

Mechanism of Action

The mechanism of action of N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the piperazine ring significantly impact physicochemical properties such as melting point, solubility, and synthetic yield. Key examples include:

Compound Name Substituents (Piperazine Ring) Yield (%) Melting Point (°C) Key Structural Features
N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide Butyl, 2-fluorophenyl - - High lipophilicity, moderate polarity
A1 () 2-fluorophenyl, quinazolinone 46.7 192.5–194.2 Quinazolinone moiety enhances rigidity
A3 () 4-fluorophenyl, quinazolinone 57.3 196.5–197.8 Para-fluorine improves symmetry
A26 () 2-chloro-5-(trifluoromethyl) 50.1 198.4–200.1 Trifluoromethyl increases electronegativity
BCTC () 4-tert-butylphenyl, 3-chloropyridine - - Bulky tert-butyl enhances receptor selectivity

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl) increase melting points due to enhanced intermolecular interactions (e.g., A1, A3, A26) .
  • Alkyl chains (e.g., butyl) improve lipophilicity, as seen in the target compound and N-butyl-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide (logP = 3.47) .
Dopamine Receptor Selectivity ()
  • N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides exhibit >1000-fold selectivity for D3 over D2 receptors. The carboxamide linker is critical; removal of the carbonyl reduces D3 affinity by >100-fold. This underscores the importance of the carboxamide group in the target compound for receptor interactions.
TRPM8 Inhibition ()
  • BCTC , a piperazine-1-carboxamide with a 3-chloropyridinyl group, is a potent TRPM8 inhibitor. The target compound’s 2-fluorophenyl group may confer distinct selectivity compared to BCTC’s chloropyridinyl substituent.
YEATS Domain Binding ()
  • Piperazine-urea derivatives mimic acetyl-lysine in MLLT1/3 interactions. The carboxamide core aligns with β-sheet hydrogen bonding patterns, similar to acetyl-lysine. This suggests the target compound’s scaffold could be adapted for epigenetic targets.

Pharmacokinetic Considerations

  • Lipophilicity: The butyl group in the target compound likely enhances bioavailability compared to aromatic substituents (e.g., A1’s quinazolinone) .
  • Metabolic Stability : Fluorine substituents (e.g., 2-fluorophenyl) can reduce oxidative metabolism, prolonging half-life .

Biological Activity

N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : The compound exhibits potential antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
  • Antiviral Effects : Preliminary studies suggest that it may have antiviral properties, although specific viral targets and mechanisms remain to be fully elucidated.
  • Therapeutic Applications : Investigated for its therapeutic effects in treating several diseases, including potential roles in modulating neurological pathways.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to either inhibition or activation of these targets, resulting in various biological effects. For instance:

  • Receptor Binding : The compound may bind to certain receptors, blocking their activity and preventing biological responses that could lead to disease progression.
  • Enzyme Modulation : It may also act as an inhibitor or activator of key enzymes involved in metabolic pathways, influencing cellular functions and responses.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety profiles of compounds like this compound. Key findings include:

  • Substitution Effects : Variations in the piperazine ring's substitution can significantly alter biological activity. For example, the introduction of fluorine atoms has been shown to enhance binding affinity to certain targets .
  • Comparative Analysis : When compared to similar compounds, this compound demonstrates unique physicochemical properties that contribute to its distinct biological activities.

Antimalarial Activity

In a study focusing on antiplasmodial activity against Plasmodium falciparum, derivatives related to piperazine structures exhibited significant activity. For instance:

CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD
Compound A0.269460
Compound B0.413316.9

These results indicate that modifications in the piperazine structure can lead to improved selectivity and potency against malaria parasites .

Antiviral Studies

Research has identified that analogues of piperazine derivatives show promise as selective inhibitors of viruses such as chikungunya. The structure modifications led to enhanced antiviral potency, suggesting a pathway for developing effective antiviral agents based on the piperazine scaffold .

Q & A

Q. What are the established synthetic routes for N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide, and how can purity be optimized?

The synthesis typically involves coupling 2-fluoroaniline with N-butylpiperazine using carbodiimide-based coupling agents (e.g., DCC or EDC). Reaction conditions (temperature, solvent, and stoichiometry) must be tightly controlled to minimize side products. Purification via recrystallization or chromatography (e.g., silica gel column) is critical to achieve >95% purity. Yields can be improved by optimizing reaction time and employing inert atmospheres to prevent oxidation .

Q. Which structural features of this compound contribute to its biological activity?

The compound’s piperazine core enables flexible interactions with receptors, while the 2-fluorophenyl group enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins. The butyl chain may influence pharmacokinetics by modulating solubility and membrane permeability. Carboxamide functionality is pivotal for hydrogen bonding with enzymatic active sites .

Advanced Research Questions

Q. How does the carboxamide linker in piperazine derivatives influence receptor selectivity, as observed in dopamine receptor studies?

Studies on analogous compounds (e.g., D3/D2 receptor ligands) reveal that the carboxamide carbonyl group is critical for high D3R selectivity. Removal of the carbonyl reduces D3R affinity by >100-fold, while retaining D2R binding. Molecular dynamics simulations suggest the carbonyl interacts with the D3R extracellular loop 2 (E2), a region divergent from D2R . For this compound, similar interactions could be probed via mutagenesis or competitive binding assays using radiolabeled ligands.

Q. What methodological strategies resolve contradictions in pharmacological data for structurally similar piperazine carboxamides?

Discrepancies in receptor binding or functional assays often arise from variations in assay conditions (e.g., cell lines, buffer pH). Standardization using reference compounds (e.g., aripiprazole for dopamine receptors) and orthogonal techniques (e.g., SPR, ITC) can validate results. For example, conflicting IC50 values may require re-evaluation under uniform GTPγS binding assay conditions .

Q. How can computational methods guide the design of this compound analogs with improved target engagement?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding poses in silico. Fragment-based approaches, such as replacing the 2-fluorophenyl with bioisosteres (e.g., 2-chlorophenyl), may enhance affinity. Pharmacophore modeling of active analogs (e.g., from ) can identify critical interaction points (e.g., hydrogen bonds with Glu90 in D3R) .

Q. What analytical techniques are essential for characterizing synthetic intermediates and final products?

  • NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm) and fluorophenyl group (δ 7.0–7.5 ppm) to confirm regiochemistry.
  • HPLC-MS : Monitor reaction progress and quantify impurities using a C18 column (acetonitrile/water gradient).
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry (SHELX programs are widely used for small-molecule refinement) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale synthesis of piperazine carboxamides?

Transitioning from batch to flow chemistry improves mixing and heat transfer, reducing byproduct formation. Catalytic systems (e.g., Pd-mediated cross-coupling for halogenated intermediates) enhance efficiency. Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., reagent ratio, temperature) .

Q. What experimental designs are recommended for elucidating the mechanism of action in neuropharmacological studies?

  • In vitro : Use CHO cells expressing human receptors (e.g., D3R, 5-HT1A) for cAMP accumulation assays.
  • In vivo : Behavioral models (e.g., forced swim test for antidepressants) paired with microdialysis to measure neurotransmitter levels.
  • Off-target profiling : Screen against a panel of 50+ GPCRs to identify polypharmacology .

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